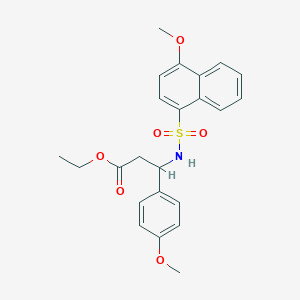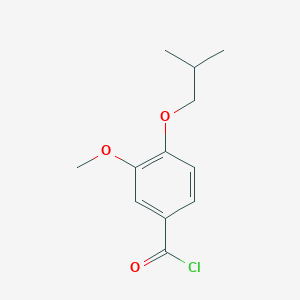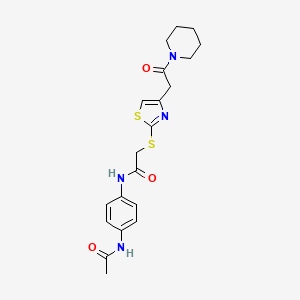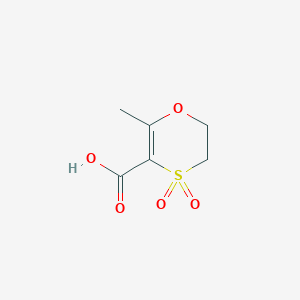
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a sulfonyl group, a pyrimidinone core, and a thioacetamide moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the pyrimidinone intermediate reacts with a sulfonyl chloride in the presence of a base such as triethylamine.
Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the sulfonylated pyrimidinone with a suitable thioacetamide derivative under nucleophilic substitution conditions.
Final Coupling: The final step involves coupling the intermediate with 3,4-dimethoxyaniline under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrimidinone ring.
Substitution: Halogenated or nitrated aromatic derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its structural features suggest it could interact with various biological targets, including enzymes and receptors.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. Its sulfonyl and pyrimidinone moieties are common in many bioactive molecules, suggesting possible applications in treating diseases such as cancer, inflammation, and infections.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.
作用機序
The exact mechanism of action of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide would depend on its specific application. Generally, the compound could exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity through interaction with the active site.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathway Modulation: Affecting various biochemical pathways by interacting with key molecular targets.
類似化合物との比較
Similar Compounds
Sulfonyl Pyrimidinones: Compounds with similar sulfonyl and pyrimidinone structures, such as sulfonylureas used in diabetes treatment.
Thioacetamides: Compounds with thioacetamide groups, which are often explored for their antimicrobial and anticancer properties.
Uniqueness
What sets 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide apart is its combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties. This structural uniqueness could lead to novel applications and mechanisms of action not seen in other compounds.
特性
CAS番号 |
1223855-76-2 |
|---|---|
分子式 |
C24H27N3O6S2 |
分子量 |
517.62 |
IUPAC名 |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H27N3O6S2/c1-4-5-6-16-7-10-18(11-8-16)35(30,31)21-14-25-24(27-23(21)29)34-15-22(28)26-17-9-12-19(32-2)20(13-17)33-3/h7-14H,4-6,15H2,1-3H3,(H,26,28)(H,25,27,29) |
InChIキー |
LDSNYMVSRAGDAL-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2678958.png)
![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2678960.png)
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2678961.png)
![5-(2,3-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2678963.png)
![N-(3-chloro-4-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2678965.png)

![3,4,7,9-tetramethyl-1-(3-phenylpropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2678967.png)

![8-(sec-butyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678971.png)

![(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2678974.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2678977.png)
